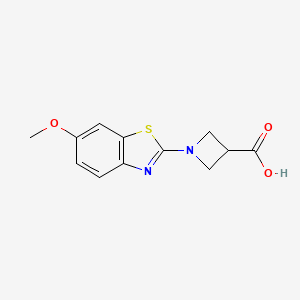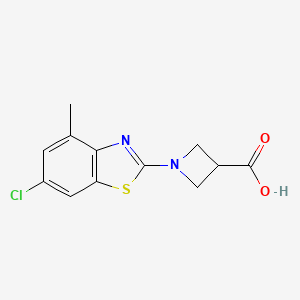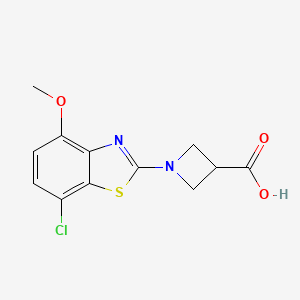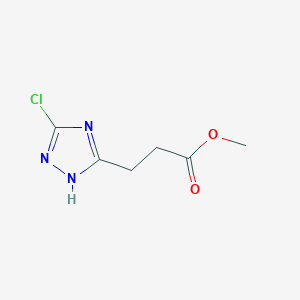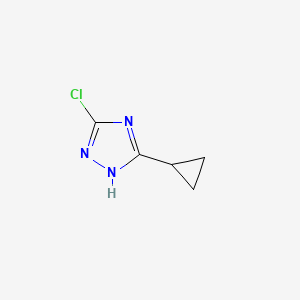![molecular formula C14H18N2O2S B1425073 4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1251614-48-8](/img/structure/B1425073.png)
4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Overview
Description
“4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1251614-48-8 . It has a molecular weight of 278.38 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H18N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h5-6,10H,3-4,7-8H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 278.38 .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are recognized for their wide range of biological activities. These compounds have been studied for their potential as anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer agents. The unique structure of benzothiazole, particularly the methine center in the thiazole ring, makes it a significant moiety in medicinal chemistry. Structural modifications, especially at the C-2 carbon atom and C-6 positions, have been explored to enhance the biological activities of these compounds (Bhat & Belagali, 2020).
Mutagenicity and Carcinogenicity Studies
Benzidine analogues, which share structural similarities with benzothiazole derivatives, have been evaluated for their mutagenicity. The Salmonella/microsome mutagenicity assay indicates that many benzidine amines are mutagenic, requiring mammalian activation for activity. Structural modifications such as the addition of sulfonic acid, methoxy, chloro, or methyl groups can influence mutagenicity and carcinogenicity. The metabolism of these compounds to electrophiles that interact with DNA is crucial for their carcinogenic potential (Chung, Chen, & Claxton, 2006).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies indicate that certain benzothiazole compounds possess significant anti-inflammatory activity compared to standard references, and also show potential antioxidant activity against various reactive species. This highlights the therapeutic potential of benzothiazole derivatives in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Environmental Impact and Removal Techniques
The presence of pharmaceutical compounds with benzothiazole structures in the environment raises concerns about their persistence and toxicity. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored for the removal of such compounds from aqueous solutions. The efficiency of these removal techniques depends on the interaction between the compounds and the materials used, highlighting the importance of sustainable development and economic feasibility in environmental remediation efforts (Prasannamedha & Kumar, 2020).
properties
IUPAC Name |
4-methoxy-7-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h5-6,10H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEAPJAVRATHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



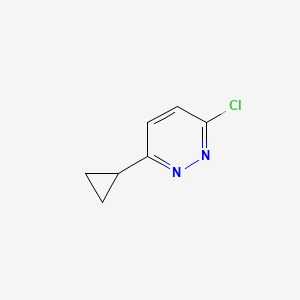
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)
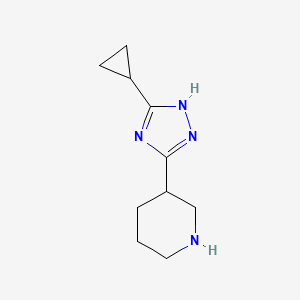
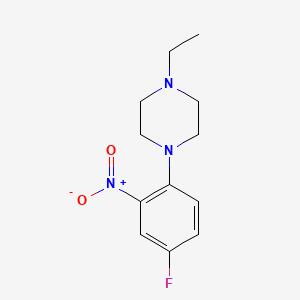
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)
